Brush-Border Membrane Hydrolysis Kinetics
In a direct head-to-head study using isolated rat jejunum, 3'-UMP (CAS 35170-03-7) demonstrated a significantly lower Michaelis constant (Km) for hydrolysis by a brush-border membrane enzyme compared to 5'-UMP. This lower Km indicates a higher enzyme affinity for 3'-UMP [1]. The maximal velocity (Vmax) was comparable for both substrates, confirming the kinetic advantage is rooted in substrate recognition and binding rather than overall catalytic capacity.
| Evidence Dimension | Michaelis constant (Km) for brush-border membrane enzyme hydrolysis |
|---|---|
| Target Compound Data | 58 ± 3 µM |
| Comparator Or Baseline | 5'-UMP: 108 ± 1 µM |
| Quantified Difference | 3'-UMP Km is ~54% of the 5'-UMP value, corresponding to a 1.86-fold higher affinity |
| Conditions | In vitro perfused isolated rat jejunum, 37°C |
Why This Matters
For researchers studying nucleotide absorption or metabolism in intestinal models, 3'-UMP will be preferentially hydrolyzed at lower physiological concentrations, which can significantly impact experimental outcomes and data interpretation.
- [1] Bronk, J. R., & Hastewell, J. G. (1989). The transport and metabolism of the uridine mononucleotides by rat jejunum in vitro. The Journal of Physiology, 408, 129–135. View Source
